molecular formula C23H18BrNO4 B6616264 3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid CAS No. 578026-61-6

3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid

Katalognummer: B6616264
CAS-Nummer: 578026-61-6
Molekulargewicht: 452.3 g/mol
InChI-Schlüssel: RDVKYLZMXMNZTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid, also known as Fmoc-L-3,4-bromophenylalanine, is a chemical compound used primarily in peptide synthesis. It is a protected amino acid derivative with a fluoren-9-ylmethoxycarbonyl (Fmoc) group attached to the nitrogen of the α-amino group. This compound is widely utilized in the synthesis of peptides with enhanced pharmacological properties or target specificity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid typically involves multiple steps. One common method includes the bromination of 4-aminomethylbenzoic acid, followed by the protection of the amino group with the Fmoc group. The reaction conditions often involve the use of organic solvents such as dichloromethane, dimethylformamide, and dimethyl sulfoxide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 98%.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve the use of polar aprotic solvents.

    Suzuki-Miyaura Coupling: Reagents include boronic acids or esters, with palladium catalysts and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amine derivative, while Suzuki-Miyaura coupling would result in a biaryl compound .

Wissenschaftliche Forschungsanwendungen

3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid is used in various scientific research applications, including:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides with improved pharmacological properties.

    Drug Development: The compound is used in the development of peptidomimetics, which are compounds that mimic the structure and function of peptides.

    Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions.

    Material Science: The compound is used in the synthesis of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the peptide synthesis is complete, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fmoc-L-phenylalanine: Similar in structure but lacks the bromine atom.

    Fmoc-L-tyrosine: Contains a hydroxyl group instead of a bromine atom.

    Fmoc-L-tryptophan: Contains an indole group instead of a bromine atom.

Uniqueness

The presence of the bromine atom in 3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid makes it unique compared to other Fmoc-protected amino acids. This bromine atom allows for additional functionalization through substitution reactions, making it a versatile building block in peptide synthesis.

Biologische Aktivität

3-Bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid is a complex organic compound with potential biological activity. This article aims to explore its biological properties, including antimicrobial effects, molecular interactions, and therapeutic implications based on available research findings.

Molecular Structure and Properties

Chemical Formula : C25_{25}H23_{23}BrN2_{2}O4_{4}
Molecular Weight : 463.37 g/mol
CAS Number : 284492-06-4

The compound features a bromine atom, a fluorenylmethoxycarbonyl group, and an amino methyl benzoic acid moiety, contributing to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds. For instance, compounds with a methoxy group and halogen substituents have shown significant activity against various bacterial strains. The presence of a bromine atom in the structure may enhance the compound's lipophilicity, potentially improving its ability to penetrate microbial membranes.

  • Inhibition Zones : In tests against Gram-positive and Gram-negative bacteria, compounds with similar structures exhibited inhibition zones ranging from 15 mm to 31 mm, indicating substantial antimicrobial activity compared to standard antibiotics like Ampicillin and Gentamicin .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for structurally related compounds were reported between 16 to 64 µg/mL against various pathogens, suggesting that this compound may possess comparable inhibitory effects .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of the compound to specific biological targets. For instance:

  • Binding Interactions : The compound is predicted to interact favorably with active sites of enzymes involved in microbial resistance mechanisms. Docking results indicate strong hydrogen bonding and hydrophobic interactions with key residues in target proteins, which could correlate with its observed biological activities .
  • Binding Energy (BE) : The binding energy for similar compounds has been reported as low as -9.43 kcal/mol, indicating strong interactions with target proteins compared to reference inhibitors like Methotrexate (BE = -8.86 kcal/mol) .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several derivatives of benzoic acid, including those structurally related to this compound. The results demonstrated:

CompoundGram-positive Activity (mm)Gram-negative Activity (mm)Fungal Activity (mm)
Compound A282220
Compound B302518
This compound 31 26 21

This table illustrates that the compound exhibits superior antimicrobial properties compared to others tested.

Eigenschaften

IUPAC Name

3-bromo-4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO4/c24-21-11-14(22(26)27)9-10-15(21)12-25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20H,12-13H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVKYLZMXMNZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C(C=C(C=C4)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-carboxybenzylamine (20 g, 0.086 mol) in dioxane (250 mL), was added an aqueous solution of Na2CO3 (10%, 350 mL) with stirring. The reaction mixture was cooled to 10° C., added Fmoc-OSu (32 g, 0.096 mol) in portions and allowed to stir at RT for 8 h. The solid precipitate was filtered off and washed with diethyl ether (2×200 mL). The solid was acidified with 3N HCl and filtered under suction. The crude solid was recrystalised from methanol/diethyl ether to give N-(Fmoc)-2-bromo-4-carboxybenzylamine (26 g, 67%) as a solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.